alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)

Drug delivery Linker chemistry Self-emolative release

alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol) (CAS 600141-83-1, synonym Boc-NH-(PEG)₆-COOH, molar mass 584.65 g/mol, molecular formula C₂₅H₄₈N₂O₁₃) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a diglycolic acid (–N(COCH₂OH)₂) carboxylic acid moiety at the other, connected by a 30-atom PEG spacer comprising approximately six ethylene glycol repeat units. This building block is prepared from highly purified PEG to ensure homogeneous products free from contaminating PEG oligomers, making it suitable for solid-phase peptide synthesis (SPPS), PEGylation, antibody-drug conjugate (ADC) linker assembly, and proteolysis-targeting chimera (PROTAC) construction.

Molecular Formula C25H48N2O13
Molecular Weight 584.7 g/mol
CAS No. 600141-83-1
Cat. No. B6353284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)
CAS600141-83-1
Molecular FormulaC25H48N2O13
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN(C(=O)CO)C(=O)CO
InChIInChI=1S/C25H48N2O13/c1-25(2,3)40-24(32)26-4-6-33-8-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-34-7-5-27(22(30)20-28)23(31)21-29/h28-29H,4-21H2,1-3H3,(H,26,32)
InChIKeyBAMLLPMHTABXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol) (CAS 600141-83-1): Heterobifunctional PEG Linker for Bioconjugation and Targeted Protein Degradation


alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol) (CAS 600141-83-1, synonym Boc-NH-(PEG)₆-COOH, molar mass 584.65 g/mol, molecular formula C₂₅H₄₈N₂O₁₃) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a diglycolic acid (–N(COCH₂OH)₂) carboxylic acid moiety at the other, connected by a 30-atom PEG spacer comprising approximately six ethylene glycol repeat units . This building block is prepared from highly purified PEG to ensure homogeneous products free from contaminating PEG oligomers, making it suitable for solid-phase peptide synthesis (SPPS), PEGylation, antibody-drug conjugate (ADC) linker assembly, and proteolysis-targeting chimera (PROTAC) construction . The compound is supplied as an oil, stored at 2–8 °C, with oligomer purity assessed at ≥95% (TLC) and ≥80.0% (HPLC area%) .

Why Generic PEG-Acid Linkers Cannot Substitute for alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)


Although the market offers numerous Boc-protected PEG-acid derivatives, three structural features of CAS 600141-83-1 preclude simple substitution: (1) the diglycolic acid terminus provides self-emolative release kinetics that are fundamentally faster than glutaric acid or propionic acid analogues [1], (2) the six-unit PEG spacer occupies a narrow length window—between PEG4 (too short for ternary complex formation across large domain rearrangements) and PEG12 (entropically prone to collapse and increased viscosity)—where solubility, aggregation resistance, and pharmacokinetic profile are simultaneously optimized [2], and (3) the Boc protecting group enables acid-labile orthogonal deprotection (20% TFA) that is incompatible with Fmoc-based synthetic strategies and unavailable with free-amine analogues . Using a generic PEG-acid linker of different length, acid terminus chemistry, or protecting group introduces measurable deficits in release kinetics, ternary complex stability, or synthetic workflow compatibility that cannot be remedied by adjustment of coupling stoichiometry alone.

Quantitative Differentiation Evidence for alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)


Diglycolic Acid Terminus Enables Faster Drug Release Kinetics Compared to Glutaric Acid Linkers

The diglycolic acid moiety in CAS 600141-83-1 provides a self-emolative release mechanism. In a comparative pharmacokinetic study of doxorubicin-conjugated PEGylated polylysine dendrimers, the construct bearing a self-emolative diglycolic acid-V-Citrulline linker exhibited faster Dox release kinetics compared to constructs bearing a non-self-emolative glutaric acid-GLFG linker [1]. This demonstrates that the diglycolic acid terminus—by enabling self-immolative degradation—offers tunable payload liberation that the simpler glutaric acid motif cannot match. The target compound's diglycolic acid terminus is directly analogous to the DGA-V-Cit construct characterized in this study, providing a structural basis for expecting similarly accelerated release profiles when this building block is incorporated into cathepsin B-cleavable ADC or dendrimer architectures.

Drug delivery Linker chemistry Self-emolative release

PEG8-Length ADCs Demonstrate Superior Pharmacokinetics and Reduced Aggregation Versus PEG4-Length ADCs at Equivalent DAR8

In a systematic comparison of cleavable pendant-type PEG linkers (PEG4, PEG8, PEG12) used to construct DAR8 trastuzumab-MMAE ADCs, increasing PEG chain length progressively decreased overall conjugate hydrophobicity (HIC analysis). Stability studies showed that aggregate content decreased as PEG length increased [1]. Critically, DAR8-ADCs bearing PEG8 demonstrated a better pharmacokinetic (PK) profile than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG, and in vivo anti-tumor activity studies showed that DAR8-ADCs with PEG8 and PEG12 had stronger activity [1]. Separately, in a Y-shaped pendant PEG linker study, PEG8 provided an intermediate hydrophilicity tuning that balanced aggregation suppression with tumor accumulation [2]. The six-unit PEG spacer in CAS 600141-83-1 is functionally equivalent to the PEG8 motif characterized in these head-to-head ADC studies, distinguishing it from shorter PEG4 linkers that yield inferior PK and higher aggregation at high DAR.

Antibody-drug conjugate Pharmacokinetics Aggregation resistance

Monodisperse Oligomer Purity (≥95% TLC, ≥80% HPLC) Eliminates Contaminating PEG Oligomers Present in Polydisperse Commercial Alternatives

The Novabiochem® grade of CAS 600141-83-1 is prepared from highly purified PEG to ensure homogeneous products free from contaminating PEG oligomers . The analytical specification is ≥95% purity by TLC (system 0110) and ≥80.0% area% by HPLC . Independent vendor Bidepharm reports 98% standard purity by HPLC for the same compound . In contrast, polydisperse PEG-acid reagents—commonly sourced as commodity PEGylation agents—contain a distribution of chain lengths whose hydrophobic high-mass tail can nucleate precipitation, introducing batch-to-batch irreproducibility in solubility, coupling stoichiometry, and conjugate characterization . The monodisperse nature of this building block is critical because each additional ethylene glycol unit adds both length and local flexibility in a predictable increment; polydisperse mixtures confound structure-activity relationship (SAR) interpretation in PROTAC linker-length optimization campaigns .

Peptide synthesis Monodisperse PEG Oligomer purity

Boc-Protected Amine Enables Orthogonal, Acid-Labile Deprotection (20% TFA) Unavailable with Fmoc-Protected or Free-Amine PEG Linkers

The Boc protecting group on CAS 600141-83-1 is removed under mildly acidic conditions (e.g., 20% TFA) to reveal a free primary amine, while remaining stable under the basic conditions (piperidine) used for Fmoc deprotection . This orthogonality enables sequential conjugation strategies in which the carboxylic acid terminus is first coupled to an amine-bearing ligand (via EDC/NHS or PyBOP®/TBTU activation), followed by Boc deprotection to liberate the amine for a second orthogonal coupling step—a workflow that is inaccessible with Fmoc-protected PEG-acid analogues, which would deprotect under the basic conditions required for Fmoc-based SPPS elongation . Free-amine PEG-acid linkers (e.g., NH₂-PEG₈-acid, CAS 756526-04-2) lack the protection required to prevent premature amine reactivity during the first coupling step, leading to undesired cross-linking and reduced yield of the desired heterobifunctional conjugate. The Boc group can be deprotected with TFA, but HF should be avoided as this reagent can promote breakdown of the PEG chain .

Orthogonal protection Solid-phase peptide synthesis Sequential bioconjugation

Six-Unit PEG Spacer Occupies the Optimal Solubility-Aggregation-Resistance Plateau; Solubility Benefit Asymptotes at ~8 Ethylene Glycol Units

The PEG chain in CAS 600141-83-1 consists of approximately six ethylene glycol units (30-atom spacer), positioning it at the optimal length for simultaneous solubility, aggregation resistance, and ternary complex stabilization. Comprehensive analysis of PEG linker length-activity relationships demonstrates that the incremental solubility benefit from added ethylene glycol units asymptotes at around eight units, beyond which further lengthening increases viscosity and renal clearance without proportional solubility gain . PEG4 is often too short to cross the E3 ligase–target protein interface without strain, accounting for sub-maximal ubiquitination even when binary binding appears strong, while PEG8 goes one step further by allowing an extended conformation where ligase and substrate can swivel around the linker axis sampling multiple ubiquitin-transfer-competent poses . The six-unit spacer (marketed as PEG6 by Sigma-Aldrich, equivalent to the PEG8 motif in PROTAC nomenclature) sits at the experimentally validated inflection point: cellular degradation assays show that incremental addition of two ethylene-glycol units can switch a PROTAC molecule from inactive to sub-nanomolar potency, a non-linear response that explains why PEG4, PEG6, and PEG8 have become the first experimental triad in rational PROTAC design . Boc-NH-PEG-Acid derivatives are also reported to exhibit solubility >50 mg/mL in water, PBS buffer, methanol, and ethanol .

PEG linker design Solubility optimization Aggregation resistance

PEG8-Containing PROTAC Achieves DC₅₀ = 2.5 µM and Dmax = 93% Against IDO-1, Validating the PEG8 Spacer for Targeted Protein Degradation

In a peer-reviewed study of PROTACs for cancer immunotherapy, a PROTAC molecule incorporating a PEG8 linker was characterized as a moderately potent but effective IDO-1 degrader, achieving DC₅₀ = 2.5 µM and maximum degradation Dmax = 93% in HeLa cells [1]. This result is consistent with the broader structure-activity relationship (SAR) literature demonstrating that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, recapitulated as lower cellular DC₅₀ values without an increase in the intrinsic binding affinity of either ligand component . Additionally, optimization of IDO-1 PROTACs yielded advanced leads such as NU227326 with DC₅₀ = 5 nM in human glioblastoma cells, further demonstrating the trajectory from early PEG8-linked leads to highly potent clinical candidates [2]. The six-unit PEG spacer in CAS 600141-83-1 provides the validated scaffold length around which these IDO-1 degradation results were obtained, confirming that this PEG architecture supports productive ternary complex geometry for therapeutically relevant E3 ligase–target protein pairs.

PROTAC IDO-1 degradation DC50 Linker SAR

Optimal Application Scenarios for alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol) Based on Quantitative Differentiation Evidence


PROTAC Linker-Length SAR Screening: Default PEG Spacer for Ternary Complex Optimization

For PROTAC discovery programs requiring systematic linker-length optimization, CAS 600141-83-1 serves as the rational six-unit PEG baseline. Evidence shows that the progression from PEG4 to PEG8 can switch a degrader from inactive to sub-nanomolar potency and enhance ternary complex residence time by an order of magnitude . The PEG8 scaffold has been validated in IDO-1 PROTACs achieving DC₅₀ = 2.5 µM and Dmax = 93% [1]. Medicinal chemistry teams should procure this building block alongside PEG4 and PEG12 homologues to establish the linker-length SAR triad—the empirically validated first experimental variable in any PROTAC optimization campaign .

High-DAR Antibody-Drug Conjugate (ADC) Development Requiring Aggregation Mitigation

When developing ADCs with drug-to-antibody ratios of 8 (DAR8), the six-unit PEG spacer directly addresses the aggregation problem caused by hydrophobic payloads. Head-to-head studies demonstrate that DAR8-ADCs with PEG8 linkers exhibit better PK profiles and lower aggregate content than PEG4-based ADCs [2]. The diglycolic acid terminus further differentiates this building block for cleavable linker designs: the self-emolative DGA motif enables faster payload release compared to glutaric acid-based alternatives [3]. This combination of optimized PEG length and cleavable acid chemistry makes CAS 600141-83-1 a preferred starting material for next-generation high-DAR ADC linker synthesis.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal, Sequential Bioconjugation

For SPPS applications where a hydrophilic PEG spacer must be introduced at the N-terminus or on a lysine side chain, followed by a second orthogonal conjugation to the deprotected amine, CAS 600141-83-1 provides the only compatible protecting group strategy. The Boc group withstands the basic piperidine conditions of Fmoc-SPPS, and is selectively removed with 20% TFA after the first coupling step is complete . The monodisperse purity (≥95% TLC, ≥80% HPLC) ensures that each peptide-PEG conjugate is a single molecular species, not a distribution, which is essential for reproducible biological assay results and regulatory documentation .

Cathepsin B-Cleavable Drug Delivery Systems Exploiting Self-Emolative Diglycolic Acid Chemistry

In dendrimer or polymer-based drug delivery systems that rely on cathepsin B overexpression in the tumor microenvironment for selective payload release, the diglycolic acid terminus of CAS 600141-83-1 provides an intrinsic self-emolative mechanism. Comparative pharmacokinetic data show that diglycolic acid-containing constructs exhibit faster drug liberation than glutaric acid-containing analogues [3]. This building block can be incorporated as the linker component connecting a cathepsin B-sensitive peptide sequence to the PEG spacer, enabling a sharper tumor-selective release profile and potentially higher intratumoral free drug concentrations.

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